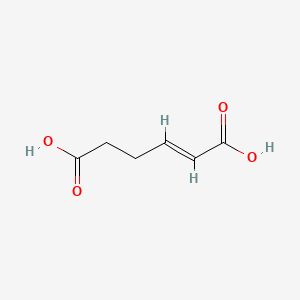
rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans: is a chiral compound with a cyclopentane ring substituted with a phenoxy group and a hydroxyl group in a trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans typically begins with cyclopentanone and phenol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the temperature is controlled to optimize yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization or chromatography are employed to obtain the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be further reduced to form cyclopentanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as tosyl chloride or thionyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Tosyl chloride in pyridine, thionyl chloride in dichloromethane.
Major Products:
Oxidation: 2-phenoxycyclopentanone.
Reduction: 2-phenoxycyclopentanol.
Substitution: 2-phenoxycyclopentyl tosylate or 2-phenoxycyclopentyl chloride.
Applications De Recherche Scientifique
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts for asymmetric synthesis.
Biology:
- Investigated for its potential as a ligand in biological assays.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Used in the design of new pharmaceutical agents.
Industry:
- Utilized in the production of advanced materials with specific optical and mechanical properties.
- Applied in the development of new polymers and resins.
Mécanisme D'action
The mechanism by which rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or other proteins. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
rac-(1R,2R)-2-phenylcyclopentan-1-ol, trans: Similar structure but with a phenyl group instead of a phenoxy group.
rac-(1R,2R)-2-methoxycyclopentan-1-ol, trans: Similar structure but with a methoxy group instead of a phenoxy group.
rac-(1R,2R)-2-ethoxycyclopentan-1-ol, trans: Similar structure but with an ethoxy group instead of a phenoxy group.
Uniqueness: rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
135357-03-8 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



